Eupatoriochromene
Overview
Description
Eupatoriochromene is a naturally occurring chromene compound isolated from the yellow starthistle (Centaurea solstitialis L.) . It is known for its plant growth regulatory properties, including the ability to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This compound also promotes adventitious root formation in mung bean cuttings .
Mechanism of Action
Target of Action
Eupatoriochromene, a chromene compound, primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines in the body, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .
Mode of Action
This compound exhibits inhibitory activity against xanthine oxidase . By inhibiting this enzyme, it can potentially regulate the levels of uric acid in the body, which is crucial in conditions such as gout where uric acid accumulation occurs.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, this compound can disrupt this pathway, potentially leading to reduced levels of uric acid.
Result of Action
This compound has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . In addition, it increases adventitious root formation of mung bean cuttings . These effects suggest that this compound may have potential applications in agriculture as a plant growth regulator.
Action Environment
It is known that environmental factors can influence the epigenome and potentially affect the action of various compounds
Biochemical Analysis
Biochemical Properties
Eupatoriochromene interacts with the enzyme xanthine oxidase, exerting an inhibitory effect . This interaction suggests that this compound may play a role in the regulation of purine metabolism, a biochemical reaction crucial for nucleic acid synthesis and energy production.
Cellular Effects
This compound has been shown to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . This indicates that this compound can influence cell function and cellular processes, potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with xanthine oxidase. By inhibiting this enzyme, this compound can potentially alter gene expression and affect various cellular functions .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, its impact on seed germination and plant growth suggests that it may have long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism due to its inhibitory effect on xanthine oxidase . This could potentially affect metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Eupatoriochromene can be synthesized through various organic synthesis methods. One elegant synthesis involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature settings to ensure the formation of the desired chromene structure.
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the yellow starthistle. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Eupatoriochromene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the chromene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed:
Scientific Research Applications
Eupatoriochromene has a wide range of scientific research applications:
Chemistry: It is used as a model compound in organic synthesis studies to explore reaction mechanisms and pathways.
Comparison with Similar Compounds
Eupatoriochromene is unique among chromenes due to its specific biological activities and chemical properties. Similar compounds include:
Encecalin: Another chromene isolated from the same plant, known for its plant growth regulatory properties.
Methylthis compound: A methylated derivative with similar but distinct biological activities.
Evodionol: A related chromene with different chemical and biological properties.
This compound stands out due to its dual role in both plant growth regulation and potential medical applications, highlighting its versatility and importance in scientific research.
Properties
IUPAC Name |
1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUVYHFYZBCYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172485 | |
Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-03-7 | |
Record name | Eupatoriochromene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylencecalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19013-03-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESMETHYLENCECALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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